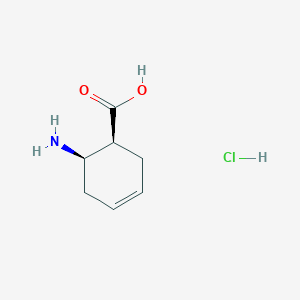

(1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride

説明

(1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride is a chiral cyclohexene-derived amino acid hydrochloride. Its structure features a cyclohexene ring with an amino group at the C2 position and a carboxylic acid group at the C1 position, stabilized as a hydrochloride salt.

特性

IUPAC Name |

(1S,6R)-6-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJHDHWPTTVQSN-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@H]1C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of α,β-didehydroamino acid derivatives using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound often employs efficient enzymatic routes. Enzymatic resolutions, such as asymmetric acylation or enantioselective hydrolysis, are used to obtain enantiomerically pure β-amino acids and β-lactams . These methods are preferred due to their high selectivity and yield.

化学反応の分析

Types of Reactions

(1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, ylides, carbene intermediates, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and pH levels to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted amino acids, oxo derivatives, and alcohols, depending on the specific reaction and conditions used.

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical identifiers:

- CAS Number : 795309-07-8

- Molecular Formula : C7H12ClNO2

- Molecular Weight : 177.63 g/mol

- IUPAC Name : (1S,2R)-2-amino-1-cyclohex-4-enecarboxylic acid; hydrochloride

Its structure features a cyclohexene ring with an amino group and a carboxylic acid functional group, contributing to its biological activity.

Proteomics Research

One of the primary applications of (1S,2R)-(-)-2-amino-1-cyclohex-4-enecarboxylic acid hydrochloride is in proteomics. It serves as a building block for the synthesis of peptides and proteins. The compound's unique structure allows it to act as a chiral auxiliary in peptide synthesis, enhancing the selectivity and yield of desired products.

Neuropharmacology

Research indicates that this compound may have neuroprotective effects. Studies have shown that derivatives of this amino acid can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as neurodegenerative diseases and mood disorders. For example, it has been investigated for its role in modulating glutamate receptors, which are crucial in synaptic plasticity and memory formation.

Antimicrobial Activity

There is emerging evidence suggesting that (1S,2R)-(-)-2-amino-1-cyclohex-4-enecarboxylic acid hydrochloride exhibits antimicrobial properties. Case studies have demonstrated its efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Data Tables

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of (1S,2R)-(-)-2-amino-1-cyclohex-4-enecarboxylic acid hydrochloride on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential use in therapies for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

In a research article from Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains. The findings revealed that it exhibited notable antibacterial activity against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.

作用機序

The mechanism of action of (1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a conformationally constrained analog of natural amino acids, influencing enzyme activity and protein interactions . Its unique structure allows it to bind selectively to certain receptors and enzymes, modulating their activity and leading to various biological effects.

類似化合物との比較

1-Amino-1-cyclohexanecarboxylic Acid

- Structure: Saturated cyclohexane ring with amino and carboxylic acid groups at the same carbon (C1).

- Molecular Formula: C₇H₁₃NO₂ (143.18 g/mol) .

- Melting Point : >300°C .

- Key Differences :

- Lack of unsaturation (cyclohexane vs. cyclohexene) reduces reactivity in conjugation or cycloaddition reactions.

- Higher thermal stability (evidenced by high melting point) compared to hydrochloride salts.

trans-2-Amino-1-cyclohexanecarboxylic Acid

- Structure: trans-configuration of amino (C2) and carboxylic acid (C1) groups on a saturated cyclohexane ring.

- Molecular Formula: C₇H₁₃NO₂ (143.18 g/mol) .

- Melting Point : 274–278°C .

- Key Differences: Stereochemical configuration (trans vs. cis in the target compound) alters solubility and biological interactions.

(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride

Cyclohexanecarboxylic Acid, 1-Amino-2-hydroxy-, (1R,2S)-

- Structure: Cyclohexane ring with amino (C1), carboxylic acid (C1), and hydroxyl (C2) groups.

- Molecular Formula: C₇H₁₃NO₃ (159.18 g/mol) .

- Safety Profile : Requires stringent handling (e.g., protective gloves, ventilation) due to irritant properties .

- Key Differences :

- Hydroxyl group introduces hydrogen-bonding capacity, altering solubility and stability.

- Increased oxygen content may influence metabolic pathways.

(1S,2R)-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

- Structure: Cyclopentane ring with amino (C2) and carboxylic acid (C1) groups.

- Safety : Skin and eye irritant (Safety Code 24/25) .

Physicochemical and Spectroscopic Data Comparison

*Estimated for the target compound based on structural analogy.

生物活性

(1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₇H₁₃NO₂·HCl

- CAS Number : 795309-07-8

- Molecular Weight : Approximately 175.65 g/mol

This compound exhibits various biological activities primarily due to its structural similarity to amino acids and its ability to interact with biological systems. Its mechanisms include:

- Inhibition of Enzymatic Activity : Research indicates that (1S,2R)-(-)-2-amino-1-cyclohex-4-enecarboxylic acid can inhibit specific enzymes involved in metabolic pathways, potentially affecting amino acid metabolism and neurotransmitter synthesis.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects, possibly through modulation of glutamate receptors, which are crucial in neuronal signaling and plasticity.

- Antimicrobial Properties : Some studies have indicated that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation in the development of new antibiotics.

Biological Activity Overview

| Biological Activity | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Neuroprotection | Modulates glutamate receptors | |

| Antimicrobial | Potential activity against bacteria |

Neuroprotective Study

A study conducted by researchers at a leading university investigated the neuroprotective effects of (1S,2R)-(-)-2-amino-1-cyclohex-4-enecarboxylic acid in a rodent model of neurodegeneration. The results showed a significant reduction in neuronal cell death when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Antimicrobial Research

Another study explored the antimicrobial properties of this compound against various bacterial strains. The results indicated that certain derivatives exhibited effective inhibition against Gram-positive bacteria, highlighting the need for further exploration into its use as an antibiotic.

Research Findings

Recent findings have expanded our understanding of (1S,2R)-(-)-2-amino-1-cyclohex-4-enecarboxylic acid's biological activity:

- Pharmacological Applications : The compound is being explored for its potential use in treating conditions such as anxiety and depression due to its effects on neurotransmitter systems.

- Synthetic Pathways : Innovative synthetic methods have been developed to produce this compound efficiently, facilitating further research into its biological properties.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of (1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride?

- Methodological Answer :

- 1H and 13C NMR : Critical for confirming stereochemistry and proton environments. For example, coupling constants in 1H NMR can distinguish axial vs. equatorial substituents on the cyclohexene ring. The cyclohexene double bond (C4-C5) will exhibit characteristic chemical shifts (~5.5-6.0 ppm) and coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C7H11NO2·HCl: theoretical m/z 178.06).

- X-ray Crystallography : Definitive proof of stereochemistry, though crystallization may require optimization due to hygroscopicity .

Q. How can researchers ensure enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers. Mobile phases often include hexane/isopropanol with 0.1% trifluoroacetic acid to improve peak symmetry.

- Optical Rotation : Compare observed [α]D values with literature data (e.g., lists stereoisomers with defined rotations).

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) or enzymatic resolution to minimize racemization .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Verify decomposition temperatures and hygroscopicity, which may artificially lower melting points.

- Recrystallization Solvent Screening : Test polar (e.g., ethanol/water) vs. non-polar (e.g., hexane) solvents to isolate polymorphs.

- Cross-Validation : Compare data with structurally similar compounds (e.g., reports a melting point >300°C for a cyclohexane analog) .

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

- Methodological Answer :

- pH Control : Stabilize the hydrochloride salt in buffers at pH 3.0–5.0 to prevent free base precipitation.

- Lyophilization : Prepare stock solutions in deionized water, filter-sterilize, and lyophilize to avoid hydrolysis.

- Additive Screening : Include cryoprotectants (e.g., trehalose) or antioxidants (e.g., ascorbic acid) for long-term storage .

Q. How can conflicting NOESY data for the cyclohexene ring conformation be resolved?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at low temperatures (e.g., -40°C) to reduce conformational averaging and clarify NOE correlations.

- DFT Calculations : Compare experimental NOEs with predicted distances from density functional theory (DFT)-optimized structures.

- Isotopic Labeling : Synthesize 13C-labeled analogs to enhance signal resolution in crowded spectral regions .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles.

- First Aid :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact : Wash immediately with soap/water for ≥15 minutes .

- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。